6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{2-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE is a complex heterocyclic compound that combines multiple functional groups and rings, making it a molecule of significant interest in medicinal chemistry and pharmacology. The compound’s structure includes a triazolothiadiazole moiety, which is known for its diverse biological activities, and a pyrazole ring, which is often found in compounds with anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . The pyrazole ring can be introduced through a reaction with appropriate hydrazine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{2-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The triazolothiadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring often have anti-inflammatory and analgesic properties
Uniqueness
Its structure allows for specific interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C23H22N6OS |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H22N6OS/c1-15-18(16(2)28(26-15)17-9-5-4-6-10-17)13-14-21-27-29-22(24-25-23(29)31-21)19-11-7-8-12-20(19)30-3/h4-12H,13-14H2,1-3H3 |
InChI Key |
BQUCKUOAQKYXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)C5=CC=CC=C5OC |
Origin of Product |
United States |
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